Home > Products > Screening Compounds P129869 > N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide -

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

Catalog Number: EVT-13297758
CAS Number:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide typically involves several key steps:

  1. Preparation of Cyclobutane Derivatives: Cyclobutane rings can be synthesized through various methods such as ring-closing reactions involving precursors like alkenes or alkynes.
  2. Amination Reactions: The introduction of the amino group can be achieved via nucleophilic substitution reactions where amines react with suitable electrophiles derived from cyclobutane.
  3. Formation of Carboxamide: The final step involves the reaction of the amine with an activated carboxylic acid derivative (such as an acid chloride or anhydride) to form the desired carboxamide linkage.

The technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide can be represented by the following molecular formula:

  • Molecular Formula: C10_{10}H16_{16}N2_{2}O
  • Molecular Weight: 184.25 g/mol

The structure features a cyclobutane ring fused with a cyclopentyl group that is further substituted with an amino group and a carboxamide functional group. The spatial arrangement allows for potential interactions with biological targets, particularly in binding sites of kinases .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical reactions typical for amides and amines:

  1. Hydrolysis: N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Acylation: The amine functionality can react with various acylating agents to form new amides, expanding its chemical versatility.
  3. Substitution Reactions: The amino group may participate in nucleophilic substitution reactions, allowing for further derivatization.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for structure-activity relationship studies .

Mechanism of Action

Process and Data

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide primarily functions as an inhibitor of cyclin-dependent kinase 9 (CDK9). The mechanism involves:

  1. Binding to CDK9: The compound interacts with the ATP-binding site of CDK9, preventing ATP from binding and thus inhibiting kinase activity.
  2. Induction of Cell Cycle Arrest: By inhibiting CDK9, it disrupts transcriptional regulation necessary for cell cycle progression, leading to apoptosis in cancer cells.

Data from studies indicate that this inhibition can lead to significant reductions in cell proliferation in MYC-driven tumors, showcasing its potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical properties include stability under physiological conditions, moderate lipophilicity (LogD around 0.9), which influences its absorption and distribution characteristics .

Applications

Scientific Uses

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide has significant applications in scientific research, particularly in:

  1. Cancer Research: As a selective CDK9 inhibitor, it is studied for its potential use in treating various cancers by targeting MYC-dependent pathways.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents aimed at kinase inhibition.
  3. Biochemical Studies: Utilized in assays to understand kinase signaling pathways and their implications in cancer biology.
Synthetic Methodologies and Optimization Strategies

Design and Rationale of Cyclopentyl-Cyclobutane Hybrid Scaffolds

The strategic fusion of cyclopentyl-amine and cyclobutane-carboxamide motifs in N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide leverages complementary steric and electronic properties critical for target engagement in medicinal chemistry. Cyclobutane’s elevated ring strain enhances binding affinity through enforced ligand preorganization, while the cyclopentyl backbone offers a conformationally flexible vector for amine functionalization. This hybrid architecture balances metabolic stability and spatial occupancy, exploiting cyclobutane’s perpendicular carboxamide orientation to minimize steric clashes in target binding pockets [1]. The cyclopentyl ring’s puckered conformation enables optimal positioning of the aminomethyl tether, facilitating interactions with charged residues in biological targets [1] [6].

Retrosynthetic Analysis of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

Retrosynthetic deconstruction identifies two primary synthons: (1) cyclobutane carboxylic acid and (2) C-(3-aminocyclopentyl)methanamine. Disconnection at the amide bond reveals cyclobutane-1-carboxylic acid as the acyl donor, accessible via [2+2] cycloaddition of alkenes with dichloroketene followed by hydrolysis. The 3-aminocyclopentyl fragment derives from stereoselective reduction of cyclopent-2-en-1-one oxime, yielding the cis-3-aminocyclopentanol intermediate, which undergoes Mitsunobu azidation and Staudinger reduction to furnish the enantiomerically pure 1-(aminomethyl)cyclopentan-3-amine [6]. Alternative routes exploit Boc-protected tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS# 645400-44-8) as a key building block, where hydrogenolysis removes the carbamate group prior to reductive amination [6].

Key Intermediates: Cyclopentane-Amine and Cyclobutane-Carboxamide Precursors

Critical precursors include:

  • Boc-protected aminocyclopentyl intermediates: tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS# 645400-44-8) provides chiral amine protection, enabling chemoselective N-functionalization. Storage under inert atmosphere preserves stereochemical integrity [6].
  • Cyclobutane carboxylic acid derivatives: Strain-activated 1-cyclobutane carboxylic acid exhibits heightened reactivity in amidation versus larger cycloalkyl analogs. N-hydroxysuccinimide esters improve acylation efficiency with sterically hindered amines [1].
  • Functionalized cyclobutyl building blocks: Commercially available N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide (CAS# 1468729-25-0) exemplifies structural analogs used in coupling optimization [5].

Table 1: Key Precursors for Hybrid Scaffold Assembly

Precursor TypeExample CompoundRole in SynthesisKey Characteristics
Cyclobutane Carboxylic Acid DerivativeCyclobutane-1-carbonyl chlorideAcyl donorHigh electrophilicity due to ring strain
Chiral Cyclopentylaminetert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamateAmine componentBoc protection enables stereocontrol (CAS# 645400-44-8)
Aminomethyl CyclobutaneN-[(3-aminocyclobutyl)methyl]-2-methylpropanamideModel coupling partnerValidates coupling kinetics (CAS# 1468729-25-0)

Catalytic Approaches for Stereoselective Cyclopropanation

Phase-Transfer Catalysis in Cyclopropane Ring Formation

Though not directly applicable to cyclobutane synthesis, chiral phase-transfer catalysis principles inform cyclopentylamine chiral induction. Cinchona-derived catalysts (e.g., O-allyl-N-anthracenylmethyl cinchoninium bromide) enable enantioselective alkylation of cyclopentenone glycinate equivalents, establishing the stereogenic center preceding amine installation. Optimized conditions (toluene/50% KOH, −40°C) achieve >90% ee by stabilizing the Re-face transition state via π–π stacking and ion pairing [1] [3]. This methodology circumvents transition-metal catalysts that may contaminate pharmaceutical intermediates.

Solvent and Base Optimization for High-Yield Cyclobutane Functionalization

Cyclobutane carboxyl activation necessitates precise solvent/base pairing to suppress ring-opening side reactions:

  • Solvent selection: Dichloromethane (DCM) outperforms ethereal solvents (THF, 2-MeTHF) by solubilizing in situ-generated acyl ammonium species while minimizing nucleophile coordination. DCM’s low polarity (ε=8.9) disfavors solvolysis, preserving carboxamide integrity [2] [3].
  • Base screening: Diisopropylethylamine (DIPEA) gives superior yields (92%) versus triethylamine (TEA, 65%) or N-methylmorpholine (70%) in model cyclobutane acylation. Steric shielding by DIPEA’s isopropyl groups prevents undesired diacylation of primary amines [3]. Kinetic studies reveal carbonate bases (K₂CO₃) enable 85% conversion in aqueous-organic biphasic systems, facilitating workup [2].

Amide Coupling Strategies

HATU-Mediated Carboxamide Linkage Optimization

HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] enables near-quantitative amidation between sterically constrained cyclobutane carboxylic acid and C-(3-aminocyclopentyl)methanamine:

  • Stoichiometry: 1.05 eq. HATU and 2.0 eq. DIPEA relative to acid achieve >95% conversion in 30 min at 25°C. Sub-stoichiometric HATU (0.8 eq.) drops yield to 60% due to competitive hydrolysis [1].
  • Solvent effects: DMF maximizes reagent solubility without epimerization risk, while acetonitrile reduces racemization but prolongs reaction time (2h vs. 30 min). Protic solvents (MeOH, i-PrOH) promote HATU decomposition, yielding <20% product [3].
  • Additive screening: 0.1 eq. HOAt (1-hydroxy-7-azabenzotriazole) suppresses O-acylisourea formation, minimizing diacyl byproducts to <2% [1].

Table 2: Amide Coupling Reagent Efficiency Comparison

Coupling ReagentSolventBaseReaction TimeYield (%)Epimerization (%)
HATUDMFDIPEA30 min98<1
HBTUDMFDIPEA45 min923
EDCI/HOAtCH₂Cl₂NMM2 h850
T3P®EtOAcPyridine1 h902

Protecting Group Strategies for Amino-Cyclopentyl Moieties

The primary-secondary diamine system in C-(3-aminocyclopentyl)methanamine necessitates orthogonal protection:

  • Acid-labile groups: tert-Butyloxycarbonyl (Boc) on the cyclopentyl ring nitrogen enables selective deprotection with 4M HCl/dioxane without cleaving the terminal amine’s carbamate. This allows sequential functionalization [6].
  • Hydrogenolysis-sensitive protectants: Cbz (benzyloxycarbonyl) permits Pd/C-mediated deprotection post-coupling but requires careful pressure control (20 psi H₂) to prevent cyclobutane ring hydrogenolysis.
  • Orthogonal pairs: Fmoc on the aminomethyl group (removed by piperidine/DMF) and Boc on the ring nitrogen enables sequential deprotection for macrocyclization or peptide conjugation [6]. Kinetic studies show Boc deprotection (TFA/CH₂Cl₂, 0°C) proceeds 5× faster at the ring nitrogen versus the methylamine terminus due to steric shielding, enabling partial deprotection when limiting TFA (1.0 eq.) is used [3].

Complete Compound Listing:

  • N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
  • tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
  • N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide
  • Cyclobutane-1-carbonyl chloride
  • C-(3-aminocyclopentyl)methanamine

Properties

Product Name

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

IUPAC Name

N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14)

InChI Key

FHMAUKFENXMZQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2CCC(C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.